molecular formula C24H24N4O3S B2923488 N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021226-60-7

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2923488
CAS No.: 1021226-60-7
M. Wt: 448.54
InChI Key: DSSHDZJREBOHHD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity. The molecule features:

  • A pyrrolo[3,2-d]pyrimidine core substituted with a 3-ethyl group and a 4-oxo moiety.
  • A 7-phenyl group enhancing aromatic stacking interactions.
  • A sulfanyl acetamide linker connecting the core to a 4-ethoxyphenyl group, which modulates solubility and target binding.

The ethoxy substituent on the phenyl ring may influence metabolic stability and bioavailability compared to other polar groups like sulfonamides or halogens .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-3-28-23(30)22-21(19(14-25-22)16-8-6-5-7-9-16)27-24(28)32-15-20(29)26-17-10-12-18(13-11-17)31-4-2/h5-14,25H,3-4,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSHDZJREBOHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and sulfanylacetamide groups. Common reagents used in these reactions include ethyl bromide, phenylhydrazine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties could be explored for drug development.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolo[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Thieno[3,2-d]pyrimidine vs. Pyrrolo[3,2-d]pyrimidine
  • Example: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Core: Thieno[3,2-d]pyrimidine (sulfur atom in place of pyrrolo nitrogen).
(b) Pyrimido[5,4-b]indole Derivatives
  • Example : N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
    • Core : Pyrimido[5,4-b]indole (fused indole-pyrimidine system).
    • Impact : The extended aromatic system may enhance DNA intercalation or protein interaction but reduce solubility compared to simpler pyrrolo-pyrimidines .

Substituent Effects

(a) 4-Ethoxyphenyl vs. 4-(Trifluoromethoxy)phenyl
  • The 4-(trifluoromethoxy)phenyl group in introduces strong electron-withdrawing effects and higher lipophilicity (logP ~4.5) compared to the 4-ethoxyphenyl group (logP ~3.8), influencing membrane permeability and metabolic resistance .
(b) 7-Phenyl vs. 7-Cyclopentyl

Functional Group Modifications

(a) Sulfanyl Acetamide Linker
  • The sulfanyl (S) linker in the target compound and analogs (e.g., –12) allows for nucleophilic substitution or oxidation to sulfone/sulfoxide derivatives, altering reactivity and stability .
(b) Carboxamide vs. Sulfonamide
  • Example : N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)formamide derivatives (–3)
    • Impact : Sulfonamide groups enhance hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15), affecting target binding and solubility .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight logP*
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Ethyl, 7-phenyl, 4-ethoxyphenyl ~478.5 g/mol 3.8
2-[[3-(4-Methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidine 4-Methylphenyl, 4-(trifluoromethoxy) ~523.5 g/mol 4.5
7-Cyclopentyl-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 7-Cyclopentyl, sulfamoylphenyl ~613.2 g/mol 2.9
Ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentyl-amino ~501.0 g/mol 5.1

*Calculated using ChemDraw or similar software.

Biological Activity

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound features a pyrrolo[3,2-d]pyrimidine core and various functional groups that enhance its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 342.41 g/mol. The presence of the ethoxy group, oxo group, sulfanyl moiety, and acetamide enhances its biological activity by allowing interactions with specific molecular targets involved in various disease pathways.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that are concentration-dependent.
    Cell LineIC50 (µM)
    MCF-715.5
    HeLa12.0
    Hek29320.1
    The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX .
  • Enzyme Inhibition : N-(4-ethoxyphenyl)-2-{(3-Ethyl - 4-Oxo - 7 - Phenyl - 3H, 4H - Pyrrolo[3,2-d]pyrimidin - 2 - yl} sulfanyl)acetamide has been shown to interact with various enzymes:
    EnzymeInhibition TypeIC50 (µM)
    CholinesteraseCompetitive Inhibition19.2
    COX-2Noncompetitive25.0

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes involved in critical pathways related to cancer and inflammation. Molecular docking studies suggest that the compound forms stable interactions with active sites of target enzymes through hydrogen bonding and hydrophobic interactions .

Case Study 1: Anticancer Activity

A study conducted on multicellular spheroids demonstrated that N-(4-ethoxyphenyl)-2-{(3-Ethyl - 4-Oxo - 7 - Phenyl - 3H, 4H - Pyrrolo[3,2-d]pyrimidin - 2 - yl} sulfanyl)acetamide exhibited significant anticancer activity. Treatment at concentrations ranging from 10 µM to 50 µM resulted in a marked reduction in spheroid growth compared to control groups.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, this compound was tested in a murine model of arthritis. Administration resulted in reduced joint swelling and histological improvements in inflammation markers compared to untreated controls .

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